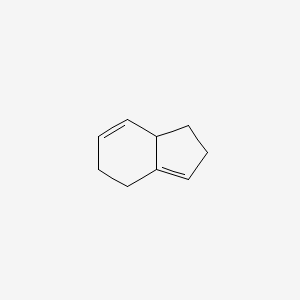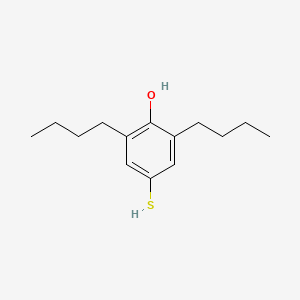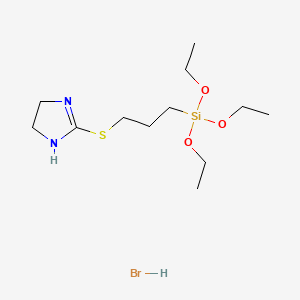
4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide is a chemical compound that features a unique combination of an imidazole ring and a triethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide typically involves the reaction of 4,5-dihydro-1H-imidazole with 3-(triethoxysilyl)propyl thiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrobromic acid to obtain the monohydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other imidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including coatings and adhesives, due to its silane functionality.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The triethoxysilyl group allows for covalent bonding with surfaces, enhancing the compound’s utility in material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-2-((3-(trimethoxysilyl)propyl)thio)-1H-imidazole: Similar structure but with trimethoxysilyl group.
4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-thiazole: Contains a thiazole ring instead of an imidazole ring.
Uniqueness
4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide is unique due to its combination of an imidazole ring and a triethoxysilyl group, which imparts both biological activity and material-binding properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
91998-52-6 |
|---|---|
Formule moléculaire |
C12H27BrN2O3SSi |
Poids moléculaire |
387.41 g/mol |
Nom IUPAC |
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propyl-triethoxysilane;hydrobromide |
InChI |
InChI=1S/C12H26N2O3SSi.BrH/c1-4-15-19(16-5-2,17-6-3)11-7-10-18-12-13-8-9-14-12;/h4-11H2,1-3H3,(H,13,14);1H |
Clé InChI |
RHFFWHVKPFBMBR-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCSC1=NCCN1)(OCC)OCC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)

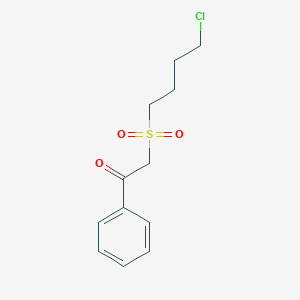
phenylsilane](/img/structure/B14357148.png)
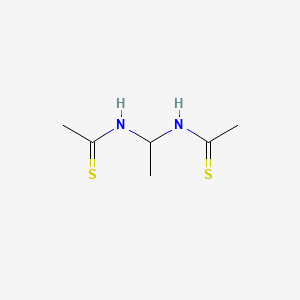
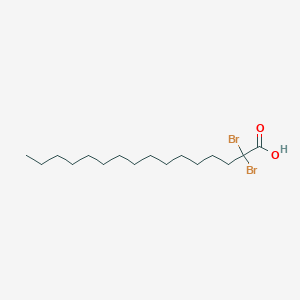
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
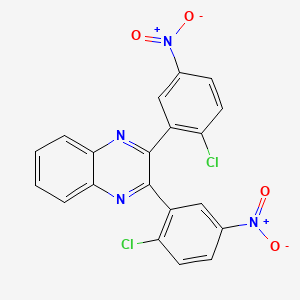
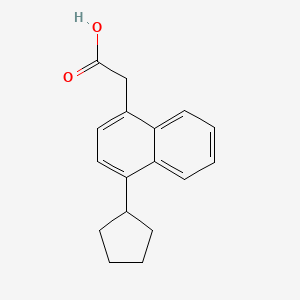
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
